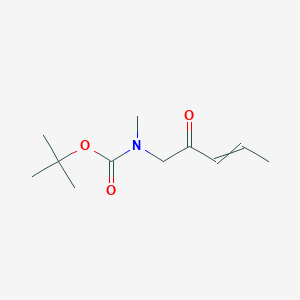
2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a 1H-1,2,3-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring. The reaction is usually carried out in an aqueous medium, which provides a high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of “click” chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as a bioactive molecule, with studies exploring its anticancer and antimicrobial activities.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique catalytic, photophysical, and biological properties. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-1,2,3-Triazol-4-yl)pyridine
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 2-(1H-1,2,4-Triazol-5-yl)pyridine
Comparison: 2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the specific positioning of the triazole and methyl groups, which influence its chemical reactivity and binding properties. Compared to other triazole-pyridine derivatives, this compound may exhibit different coordination behavior with metals and distinct biological activities .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
2-methyl-6-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-3-2-4-7(10-6)8-5-9-12-11-8/h2-5H,1H3,(H,9,11,12) |
InChI-Schlüssel |
XNNSLZNPJNKJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
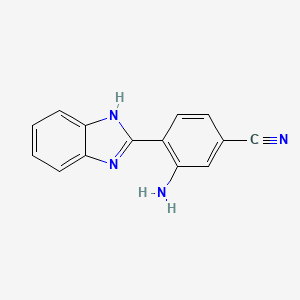
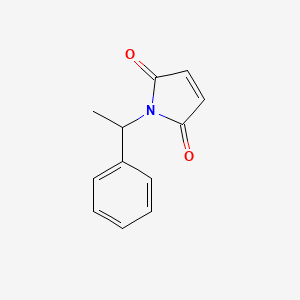
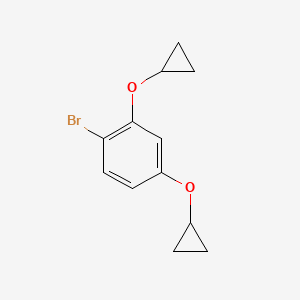
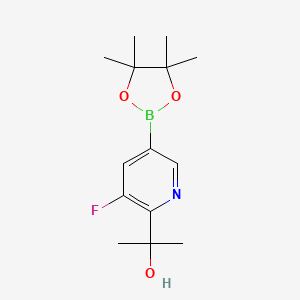




![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)

![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)

